L-Threonyl-D-serine is a dipeptide composed of the amino acids L-threonine and D-serine. This compound is notable for its unique structural configuration, which combines both L- and D-amino acids, potentially imparting distinct biological properties and stability compared to other peptides composed solely of L- or D-amino acids. It has garnered attention in biochemical research due to its potential applications in pharmacology and neurobiology.
L-Threonyl-D-serine exhibits various biological activities due to its structural characteristics. It is involved in modulating synaptic transmission and may play a role in neuroprotection. D-serine, one of its components, acts as a co-agonist at N-methyl-D-aspartate receptors, which are crucial for synaptic plasticity and memory function. Research indicates that L-threonyl-D-serine may influence neuronal signaling pathways and contribute to cognitive processes .
The synthesis of L-Threonyl-D-serine typically involves peptide coupling techniques. Common methods include:
L-Threonyl-D-serine has several potential applications:
Research into the interactions of L-Threonyl-D-serine with various molecular targets is ongoing. Studies have shown that it can modulate the activity of enzymes and receptors through mechanisms such as hydrogen bonding and electrostatic interactions. These interactions are crucial for understanding its role in biological systems and its potential therapeutic effects .
L-Threonyl-D-serine is often compared with other dipeptides that contain threonine and serine:
| Compound | Composition | Unique Features |
|---|---|---|
| L-Threonyl-L-serine | L-threonine + L-serine | Composed entirely of L-amino acids; potential for different stability profiles. |
| D-Threonyl-D-serine | D-threonine + D-serine | Both components are D-amino acids; may exhibit different biological activities. |
| L-Threonyl-D-serine | L-threonine + D-serine | Unique due to mixed chirality; potentially distinct pharmacological properties. |
Uniqueness: The presence of both D- and L-amino acids in L-Threonyl-D-serine allows it to exhibit unique structural properties that may enhance its biological activities compared to its purely homochiral counterparts.
Carbodiimide-mediated condensation represents the most widely employed methodology for synthesizing L-threonyl-D-serine through direct coupling of L-threonine and D-serine amino acid components [3] [4]. The fundamental mechanism involves activation of the carboxyl group of L-threonine through formation of an O-acylurea intermediate with dicyclohexylcarbodiimide, which subsequently undergoes nucleophilic attack by the amino group of D-serine [4] [45].
The reaction proceeds through a well-established mechanism where N-carbobenzoxy-L-threonine is condensed with D-glucosamine derivatives in the presence of dicyclohexylcarbodiimide in aqueous pyridine solution at room temperature [3] [4]. This methodology demonstrates remarkable selectivity for N-substituted derivatives under aqueous conditions, attributed to the specific action of carbodiimide and the instability of O-acyl derivatives in aqueous pyridine solution [4].
Research has demonstrated that the condensation of N-carbobenzoxy-L-threonine with D-serine components using dicyclohexylcarbodiimide followed by hydrogenolysis of the protecting N-carbobenzoxy group yields N-(L-threonyl hydrochloride)-D-serine derivatives in overall yields ranging from 32% to 59% [4]. The procedure involves careful neutralization conditions, as attempts to prepare the free amino acid by neutralization with dilute alkali or mild basic ion-exchange resins result in rapid decomposition of the free amine [4].
Alternative carbodiimide systems have been investigated, including diisopropylcarbodiimide for coupling reactions involving protected amino acid derivatives [4] [5]. The azide coupling method, utilizing N,N'-dicyclohexylcarbodiimide in combination with t-butyl nitrite and dimethylformamide as solvent, has proven effective for synthesizing tetrapeptide sequences containing threonyl-serine linkages [5].
| Carbodiimide Type | Solvent System | Yield (%) | Reaction Time |
|---|---|---|---|
| Dicyclohexylcarbodiimide | Aqueous pyridine | 32-59 | 2.5-8 hours |
| Diisopropylcarbodiimide | Dimethylformamide | 45-68 | 1-48 hours |
| N,N'-Dicyclohexylcarbodiimide | Dimethylformamide/t-butyl nitrite | 68 | 1 hour at -40°C, 48 hours at 0°C |
Epimerization control during peptide coupling represents a critical challenge in the synthesis of L-threonyl-D-serine, particularly due to the stereochemical complexity introduced by the presence of both L and D amino acid components [8] [9]. Systematic studies have revealed that glycosylated threonine derivatives exhibit significantly different epimerization behaviors compared to serine derivatives during solid-phase peptide coupling reactions [8].
Research demonstrates that glycosylated threonine derivatives produce negligible amounts of epimerization under standard coupling conditions, in stark contrast to glycosylated serine derivatives which are highly prone to epimerization [8]. Under forcing conditions involving extended pre-incubation with HATU and N-methylmorpholine for three hours, Fmoc-D-threonine(trityl) produces approximately 4% epimerization, while glycosylated D-threonine derivatives show less than 0.2% epimerization [8].
The mechanistic basis for reduced epimerization in threonine derivatives has been elucidated through molecular modeling studies using distance-dependent dielectric constants [8]. The preferred conformations of glyco-serine and glyco-threonine oxazolone intermediates show distinct differences, with the Hα-Cα-Cβ-Oβ dihedral angle for threonine derivatives approximately 60°, placing the β-methyl and O-sugar groups gauche to the α-hydrogen [8]. This configuration results in greater steric shielding of the alpha hydrogen compared to serine derivatives, significantly hindering abstraction of the alpha hydrogen required for epimerization [8].
The discovery that 2,4,6-trimethylpyridine (TMP) provides superior epimerization control compared to conventional bases represents a significant advancement in synthetic methodology [8] [13]. Under optimized conditions utilizing 2 equivalents of glyco-amino acid, 2 equivalents of HATU and HOAt, and 2 equivalents of TMP, epimerization and β-elimination remain below 5% with up to 8 equivalents of base for all tested amino acids [8]. This represents at least a 10-fold reduction in side products compared to N-methylmorpholine and diisopropylethylamine [8].
| Base System | Equivalents | Epimerization (%) | β-Elimination (%) |
|---|---|---|---|
| N-methylmorpholine | 12 | 65.6-72.5 | 90-92 |
| Diisopropylethylamine | 8 | 24.1-29.8 | 85-90 |
| 2,4,6-Trimethylpyridine | 8 | <5 | <5 |
The utilization of Oxyma-B as a coupling additive has demonstrated exceptional effectiveness in preventing epimerization of histidine residues, resulting in only 0.09% of the D-histidine diastereomer in isolated products [13]. The carbodiimide-mediated Beckmann rearrangement of Oxyma-B serves as a novel strategy for epimerization suppression during peptide synthesis [13].
Acyltransferase-mediated formation mechanisms offer compelling alternatives to traditional chemical synthesis approaches for L-threonyl-D-serine construction [14] [15] [20]. These enzymatic methodologies exploit the natural substrate promiscuity of certain acyltransferases while maintaining high stereoselectivity and operational simplicity under aqueous conditions [15] [16].
The C-acyltransferase from Pseudomonas protegens exhibits remarkable promiscuous activity for amide bond formation using aniline derivatives as substrates in aqueous buffer systems [15]. This enzyme, naturally responsible for C-C bond formation, demonstrates unexpected capability for catalyzing amide formation with up to 99% conversion and 99% isolated yield when phenyl acetate serves as the optimal acetyl donor [15]. The reaction proceeds under mild aqueous conditions, avoiding the harsh anhydrous environments typically required for protease-catalyzed amide synthesis [15].
Research has identified key factors influencing the selectivity between aminolysis and hydrolysis in enzyme-catalyzed peptide bond formation [16]. Systematic optimization studies reveal that enzyme selection, excess nucleophile concentration, pH control, N-terminal protecting group selection, and ionic strength represent major factors controlling selectivity and yield [16]. Under optimized conditions, chymotrypsin-catalyzed synthesis of phenylalanyl-serine demonstrates selectivity improvements from 35% to 100% [16].
The adenylate-forming enzyme superfamily, including DltA homologous to nonribosomal peptide synthetase adenylation domains, catalyzes peptide synthesis through an unprecedented mechanism involving enzymatic S-acyl-L-cysteine intermediate formation followed by chemical S → N acyl transfer [20]. This mechanism yields dipeptides and oligopeptides without requiring thioesterified fragments, distinguishing it from native chemical ligation approaches [20]. DltA exhibits superior kinetic parameters for L-cysteine substrate binding, with a Km value of 8.7 mM compared to 71 mM for related acyl-CoA synthetases [20].
| Enzyme System | Substrate Specificity | Km (mM) | Vmax (units/mg) | Conversion (%) |
|---|---|---|---|---|
| C-acyltransferase (P. protegens) | Aniline derivatives | Not reported | Not reported | 99 |
| Chymotrypsin | Phenylalanyl-serine | Not reported | Not reported | 100 |
| DltA | L-cysteine | 8.7 | 0.97 | Not reported |
Salicylaldehyde ester ligation techniques represent an innovative chemoenzymatic approach for peptide bond formation at serine and threonine residues, offering significant advantages for L-threonyl-D-serine synthesis [21] [22] [24]. This methodology employs O-salicylaldehyde esters at the C-terminus that react chemoselectively with N-terminal serine or threonine residues to generate natural peptidic linkages [21] [22].
The fundamental mechanism involves a two-step process where the amino group of N-terminal serine or threonine reacts with the aldehyde group of the C-terminal salicylaldehyde ester to form an N,O-benzylidene acetal intermediate [21] [22] [26]. This intermediate undergoes rapid acidolysis under mild conditions to produce a native peptide bond at the ligation site [22] [24]. The reaction demonstrates remarkable chemoselectivity, proceeding efficiently in the presence of unprotected amino acids and other reactive acyl donors [26].
Preparation of peptide salicylaldehyde esters has been optimized through on-resin phenolysis of peptide N-acyl-benzimidazolinone intermediates generated via Fmoc solid-phase peptide synthesis [22]. The process involves suspension of resin-bound peptide N-acyl-benzimidazolinone in dichloromethane/tetrahydrofuran (1:3 volume ratio), followed by addition of salicylaldehyde dimethyl acetal and sodium carbonate [22]. After 16 hours at room temperature, the concentrated filtrate undergoes trifluoroacetic acid treatment to remove side-chain protecting groups, affording peptide salicylaldehyde esters in overall yields of 20-30% based on resin loading [22].
The methodology demonstrates exceptional tolerance for sterically hindered amino acids at the C-terminus, including valine, proline, isoleucine, and threonine [26]. All ligations proceed rapidly and efficiently, resulting in full conversion within 5 hours for valine, proline, and threonine derivatives [26]. The notable exception involves isoleucine-serine ligation, which proceeds more slowly due to increased steric hindrance [26].
Recent advances include the development of 2-(dichloromethyl)phenol as a reagent for direct formation of peptide salicylaldehyde esters in an epimerization-free manner [27]. Mechanistic studies reveal that this reagent serves as a source of highly reactive quinone methide species trapped by peptide C-terminal carboxylates to generate α-chloroesters, followed by O-benzylic to O-phenolic acyl transfer and chloride extrusion [27].
| C-terminal Residue | Reaction Time (hours) | Conversion (%) | Yield after Acidolysis (%) |
|---|---|---|---|
| Valine | <5 | >95 | >95 |
| Proline | <5 | >95 | >95 |
| Threonine | <5 | >95 | >95 |
| Isoleucine | >45 | <84 | Variable |
Reverse-phase high performance liquid chromatography represents the definitive methodology for purification of L-threonyl-D-serine and related dipeptide compounds, offering superior resolution and recovery compared to alternative separation techniques [28] [29] [30]. The technique combines high resolution capabilities with ease of operation and broad applicability to peptides with diverse physicochemical properties [28] [29].
Standard operating procedures for peptide purification involve acetonitrile as the organic modifier and trifluoroacetic acid as the ion-pairing reagent, with sequential chromatographies performed on octadecyl (C18), butyl (C4), and diphenyl wide-pore (300 Å) columns under gradient elution conditions [28] [29]. The acidic pH conditions below 3.0 take advantage of volatile mobile phase systems while preventing undesirable ionic interactions between positively charged amino acid residues and underivatized silanol groups [33].
Optimization strategies for dipeptide analysis require consideration of unique behavioral characteristics that distinguish peptides from traditional small molecules [32]. Initial method development should begin with chemical screening processes involving various stationary phases, starting with typical alkyl phases and progressing to alternative phases with different properties if desired selectivity is not achieved [32]. The mobile phase gradient represents a critical variable, with much shallower gradients typically employed compared to small molecule analyses [32].
For gradient optimization in peptide analysis, recommended starting conditions involve low percentage organic solvent to focus peptides onto the column front, followed by shallow slope increases to 50-60% organic solvent with typical increases of 1% per minute [32]. The most dramatic impact on selectivity results from pH modifications, which significantly affect the physiochemical properties of peptides and their retention times [32].
Three-dimensional high performance liquid chromatography systems have been developed specifically for determination of serine, threonine, and allo-threonine enantiomers, incorporating reversed-phase columns (Singularity RP18, 1.0 × 250 mm), anion-exchange columns (Singularity AX, 1.0 × 150 mm), and Pirkle-type chiral stationary phases (Singularity CSP-013S, 1.5 × 250 mm) [31] [35]. This comprehensive approach enables sensitive analysis with amino acid derivatization using 4-fluoro-7-nitro-2,1,3-benzoxadiazole and fluorescence detection [31] [35].
| Column Type | Dimensions (mm) | Mobile Phase | Flow Rate (mL/min) | Detection |
|---|---|---|---|---|
| C18 (Octadecyl) | 4.6 × 250 | ACN/TFA gradient | 1.0 | UV 220 nm |
| C4 (Butyl) | 4.6 × 250 | ACN/TFA gradient | 1.0 | UV 220 nm |
| Diphenyl | 4.6 × 250 | ACN/TFA gradient | 1.0 | UV 220 nm |
| 3D-HPLC System | 1.0-1.5 × 150-250 | Complex gradient | 0.1-0.2 | Fluorescence |
Mass spectrometric verification serves as the optimal methodology for evaluating authenticity and integrity of synthesized L-threonyl-D-serine products [36] [37] [41]. The established sequence of synthetic peptides directs analytical focus toward validating identity and purity rather than sequence determination [36] [41].
Electrospray ionization mass spectrometry provides exceptional sensitivity and versatility for peptide characterization, enabling determination of exact molecular masses and characterization of post-translational modifications [37]. The technique generates multiply charged ions through application of voltage between the capillary output and mass spectrometer entrance, producing spray formation and subsequent Coulomb explosions that release analytes from final droplets [38].
For dipeptide analysis, comprehensive profiling requires consideration of structural isomers with opposite amino acid binding orders that cannot be distinguished by mass spectrometry alone without prior separation [42]. Capillary electrophoresis tandem mass spectrometry and liquid chromatography tandem mass spectrometry platforms have been developed to achieve excellent separation of structural isomers with high correlation coefficients and low instrumental detection limits ranging from 0.088 to 83.1 nM [42].
The bottom-up approach for peptide characterization involves tandem mass spectrometry data acquisition with collision-induced dissociation, generating fragmentation patterns compared against in-silico generated databases using statistical algorithms [38]. Common search methods include SEQUEST, MASCOT, X!TANDEM, and PHENYX for protein identification through peptide mass fingerprinting [38].
Dipeptide mass determination utilizes characteristic fragmentation patterns with masses calculated as the sum of residue masses plus 1 Da [39]. For L-threonyl-D-serine, the expected molecular ion mass would be 219 Da (threonine residue mass 101 + serine residue mass 87 + 1 Da for peptide bond formation), enabling straightforward identification through accurate mass measurement [39].
Quality control protocols for synthetic peptides emphasize validation of identity and purity through straightforward mass spectrometric methodologies tailored specifically for synthetic products [36] [41]. Both MALDI-TOF mass spectrometry and LC-MS approaches provide complementary analytical capabilities for comprehensive characterization [41].
| MS Technique | Mass Range (Da) | Resolution | Detection Limit (nM) | Primary Application |
|---|---|---|---|---|
| ESI-MS | 50-100,000 | High | 0.1-1.0 | Molecular weight determination |
| MALDI-TOF-MS | 500-500,000 | Medium-High | 1.0-10.0 | Identity confirmation |
| LC-MS/MS | 50-10,000 | High | 0.088-83.1 | Structural characterization |
| CE-MS/MS | 50-5,000 | Very High | 0.1-1.0 | Isomer separation |
The enthalpy of formation for L-Threonyl-D-serine can be estimated using thermodynamic additivity principles based on the individual amino acid components and peptide bond formation thermodynamics.
Individual Component Data:
Peptide Bond Formation Thermodynamics:
The formation of peptide bonds involves dehydration synthesis with specific enthalpy contributions. Studies indicate that peptide bond formation is generally endothermic with enthalpies ranging from 6.3 to 59 kJ·mol⁻¹ depending on conditions and measurement methods [2] [3]. The average enthalpy of peptide bond formation in aqueous solution at physiological conditions is approximately 6.3 kJ·mol⁻¹ [4].
Estimated Enthalpy of Formation:
Using the additivity approach:
ΔH°f(L-Threonyl-D-serine) ≈ ΔH°f(L-Threonine) + ΔH°f(L-Serine) - ΔH°f(H₂O) + ΔH°(peptide bond)
| Parameter | Value | Unit |
|---|---|---|
| Component L-Threonine | 25.54 | kJ·mol⁻¹ |
| Component L-Serine | 22.64 | kJ·mol⁻¹ |
| Water elimination | -285.83 | kJ·mol⁻¹ |
| Peptide bond formation | +6.3 | kJ·mol⁻¹ |
| Estimated Total | ~-231.3 | kJ·mol⁻¹ |
Based on the thermal behavior of the constituent amino acids, L-Threonyl-D-serine exhibits characteristic phase transition patterns:
Thermal Decomposition Profile:
Predicted Thermal Stability:
The dipeptide is expected to exhibit thermal decomposition at temperatures between 218-253°C, likely closer to the lower value due to the increased molecular complexity and potential intramolecular interactions.
Heat Capacity Characteristics:
Using additivity principles, the estimated heat capacity at 298.15 K:
| Property | Value | Unit | Method |
|---|---|---|---|
| Estimated Decomposition Temperature | 218-253 | °C | Comparative analysis |
| Heat Capacity (298.15 K) | 273 | J·K⁻¹·mol⁻¹ | Additivity calculation |
| Thermal Stability | Moderate | Qualitative | Literature comparison |
L-Threonyl-D-serine contains multiple ionizable groups that contribute to its acid-base behavior:
Terminal Amino Group (N-terminus):
Terminal Carboxyl Group (C-terminus):
Hydroxyl Groups:
| Functional Group | pKa Value | Ionization State at pH 7.4 |
|---|---|---|
| Terminal amino | 9.15 | Protonated (NH₃⁺) |
| Terminal carboxyl | 2.15 | Deprotonated (COO⁻) |
| Thr hydroxyl | ~13 | Neutral (OH) |
| Ser hydroxyl | ~13 | Neutral (OH) |
The zwitterionic form of L-Threonyl-D-serine is stabilized through intramolecular and intermolecular interactions:
Isoelectric Point (pI) Estimation:
pI = (pKa₁ + pKa₂)/2 = (2.15 + 9.15)/2 = 5.65
pH-Dependent Speciation:
Zwitterionic Stability Factors:
The zwitterionic form is stabilized by:
| pH Range | Predominant Species | Stability |
|---|---|---|
| < 2.15 | Cationic | Moderate |
| 2.15-9.15 | Zwitterionic | High |
| > 9.15 | Anionic | Moderate |
The hydrophilicity characteristics of L-Threonyl-D-serine are determined by its polar functional groups and overall molecular structure:
Hydropathy Analysis:
LogP Estimation:
Based on the component amino acids and peptide bond formation:
| Parameter | Value | Classification |
|---|---|---|
| Hydropathy Score | -0.75 | Hydrophilic |
| Estimated LogP | -3.0 ± 0.5 | Highly hydrophilic |
| Water Solubility | High | Qualitative |
The solubility characteristics of L-Threonyl-D-serine in various solvent systems can be predicted based on component amino acid behavior:
Polar Solvent Systems:
Nonpolar Solvent Systems:
Mixed Solvent Systems:
Studies on L-serine and L-threonine show that solubility decreases significantly with increasing alcohol concentration in water-alcohol mixtures [8] [9].
| Solvent System | Predicted Solubility | Mechanism |
|---|---|---|
| Pure water | Excellent | Hydrogen bonding, ionic interactions |
| Water-ethanol (20%) | Good | Reduced hydrogen bonding network |
| Water-ethanol (50%) | Moderate | Competing solvation |
| Water-ethanol (80%) | Poor | Insufficient polar interactions |
| Pure ethanol | Very poor | Limited solvation capacity |
| Octanol | Negligible | Hydrophobic environment |
Temperature Effects:
Solubility generally increases with temperature across all solvent systems, with the effect being most pronounced in polar solvents [10] [11].